![molecular formula C18H18N4O2 B2834032 Indolizin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034225-31-3](/img/structure/B2834032.png)
Indolizin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
カタログ番号 B2834032
CAS番号:
2034225-31-3
分子量: 322.368
InChIキー: OUXHBBVOSPWHSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
- Methylation and Structural Characterization : A study performed methylation of a closely related compound to yield a yellow title compound, demonstrating the feasibility of functional group modifications and providing insights into molecular geometry and bond lengths within the indolizine core structure (Kloubert et al., 2012).
- Structural Study of Derivatives : Another research focused on the synthesis and structural elucidation of indolizine derivatives, revealing molecular conformations and hydrogen bonding patterns, hinting at the structural basis for potential biological activity (Katzsch et al., 2019).
Catalytic Synthesis Techniques
- Pt-Catalyzed Cyclization : A method involving Pt(II)-catalyzed cycloisomerization for the synthesis of indolizines and related heterocycles was reported, highlighting an efficient route for generating functionalized molecules from simple precursors (Smith et al., 2007).
Potential Biological Activities
- Antitumor Activity : Research on bis-indole derivatives, which share structural motifs with the compound , showed promising antitumor activities. These findings indicate the potential of indolizine derivatives in developing anticancer agents (Andreani et al., 2008).
- Synthesis and Antimicrobial Activity : A study on the synthesis of new pyridine derivatives and their in vitro antimicrobial activities suggests the relevance of indolizine-based compounds in creating new antimicrobial agents. These compounds showed variable and modest activity against bacterial and fungal strains, indicating a potential avenue for drug development (Patel et al., 2011).
将来の方向性
特性
IUPAC Name |
indolizin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-11-15-5-1-2-9-21(15)12-14)22-10-4-6-16(13-22)24-17-7-3-8-19-20-17/h1-3,5,7-9,11-12,16H,4,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXHBBVOSPWHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された